molecular formula C21H24N4O2 B12184351 6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine

6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine

Cat. No.: B12184351
M. Wt: 364.4 g/mol
InChI Key: RLIZBSOFLUPTBY-UHFFFAOYSA-N
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Description

6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with various substituents such as isopropyl, methyl, and a phenyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Formation of the Pyridine Ring: The pyridine ring can be constructed via a condensation reaction involving an aldehyde and an amine.

    Coupling of the Isoxazole and Pyridine Rings: The isoxazole and pyridine rings are then fused together through a cyclization reaction.

    Introduction of Substituents: The isopropyl, methyl, and phenyl-piperazine groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-Piperazine Derivatives: Compounds with a phenyl-piperazine moiety but different core structures.

Uniqueness

6-Isopropyl-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]isoxazolo[5,4-b]pyridine is unique due to its specific combination of substituents and the fusion of the isoxazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H24N4O2/c1-14(2)18-13-17(19-15(3)23-27-20(19)22-18)21(26)25-11-9-24(10-12-25)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3

InChI Key

RLIZBSOFLUPTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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